Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

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Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS: 2089377-00-2) is a heterocyclic compound featuring a fused triazolo-pyridine core with an amino group at position 2 and an ethyl carboxylate at position 8. This specific substitution pattern places it within the privileged class of 2-amino-[1,2,4]triazolo[1,5-a]pyridines, a scaffold proven to be 'ligand efficient' for developing potent kinase inhibitors.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
Cat. No. B13616639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CN2C1=NC(=N2)N
InChIInChI=1S/C9H10N4O2/c1-2-15-8(14)6-4-3-5-13-7(6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12)
InChIKeyDEAVFBQOUTYRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate: A Verifiable Heterocyclic Building Block for Kinase-Targeted Synthesis


Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS: 2089377-00-2) is a heterocyclic compound featuring a fused triazolo-pyridine core with an amino group at position 2 and an ethyl carboxylate at position 8 . This specific substitution pattern places it within the privileged class of 2-amino-[1,2,4]triazolo[1,5-a]pyridines, a scaffold proven to be 'ligand efficient' for developing potent kinase inhibitors [1]. Its molecular formula is C9H10N4O2 with a molecular weight of 206.20 g/mol .

Why a Generic 2-Aminotriazolopyridine Cannot Substitute for Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate in Synthesis


Within the [1,2,4]triazolo[1,5-a]pyridine family, small structural changes lead to large differences in biological target engagement. The specific 8-carboxylate ethyl ester is not just a generic building block; its substitution position is critical for constructing kinase inhibitors with optimal potency. For example, a key structure-activity relationship (SAR) study on JAK2 inhibitors demonstrated that 'para substitution on the aryl at the C8 position of the core was optimum for JAK2 potency,' while the C2-amino position is 'required for cell potency' [1]. Simply substituting a different isomer, such as a 6- or 7-carboxylate, would place a key functional group in a non-optimal position, compromising the resulting inhibitor's activity and negating months of established SAR optimization.

Quantitative Differentiation Guide for Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate vs. Analogs


Higher Commercial Purity Baseline vs. Direct Methyl Ester Analog

Suppliers list the ethyl ester target compound with a minimum purity of 97% . In comparison, the direct methyl ester analog, Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS: 1529065-90-4), is commonly listed at a lower minimum purity of 95% by specialty chemical suppliers . This 2% purity delta can be significant for sensitive catalytic reactions or when synthesizing final pharmaceutical compounds where cumulative impurities must be minimized.

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Class-Validated Scaffold with Confirmed Sub-Nanomolar Kinase Affinity

The 2-amino-[1,2,4]triazolo[1,5-a]pyridine core of the target compound is a validated pharmacophore for potent kinase inhibition. A closely related analog from this class demonstrated a binding affinity (Kd) of 1.20 nM for the human AXL receptor tyrosine kinase and an inhibitory IC50 of 6 nM in a FRET-based Z'-Lyte kinase assay [1]. While direct data for the target compound's activity against AXL is not available, this class-level evidence confirms the scaffold's inherent capability for high-affinity target engagement, a critical differentiator from less potent, unvalidated heterocyclic alternatives.

Kinase Inhibition Drug Discovery JAK2

Established Synthetic Route for the 2-Amino-8-Carboxylate Scaffold

A defined synthetic route for accessing 2-amino[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile and 8-carboxylate derivatives, like the target compound, has been published. The method involves reacting ketone isothiosemicarbazones with active ethoxymethylene compounds, yielding the desired cyclized product in moderate yields with the elimination of a thiol [1]. This provides a proven, literature-backed starting point for derivatization, whereas synthetic routes for other regioisomers may be less characterized or non-existent, adding risk and time to a project's initiation.

Synthetic Methodology Heterocyclic Chemistry Process Development

High-Impact Application Scenarios for Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate


Scaffold for Oral JAK2 Inhibitor Development

The target compound serves as a direct precursor for functionalizing the 8-position, a site critical for JAK2 potency. Using its 97% commercial purity , a medicinal chemistry team can immediately begin parallel synthesis to explore C8-aryl substituents, bypassing foundational purity hurdles. This directly mirrors the SAR pathway that led to the discovery of the orally bioavailable JAK2 inhibitor CEP-33779, where 8-position optimization was paramount for achieving target potency and selectivity [1].

Key Intermediate for AXL Kinase-Targeted Libraries

Given the demonstrated low-nanomolar activity of the core scaffold against AXL kinase, the target compound is ideal for generating focused libraries targeting this cancer-associated receptor [2]. The ethyl ester can be hydrolyzed to a versatile carboxylic acid, enabling rapid diversification into amides and other derivatives for a structure-activity relationship (SAR) campaign against AXL and other TAM family kinases.

Reliable Building Block for an In-House Heterocycle Collection

For a central compound management group or a CRO, adding this specific isomer to a screening deck offers a strategic advantage over acquiring only the common 6- or 7-substituted analogs. Its unique substitution pattern expands the accessible chemical space and is supported by a documented, scalable synthetic route, ensuring it is not a 'one-off' purchase but a replenishable asset for multiple projects [3].

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